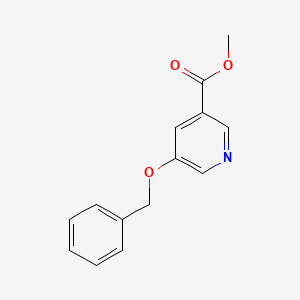

Methyl 5-(benzyloxy)nicotinate

Vue d'ensemble

Description

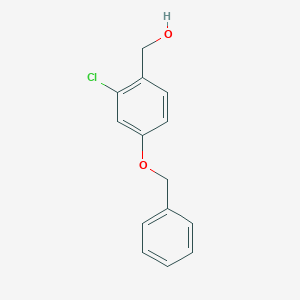

Methyl 5-(benzyloxy)nicotinate, also known as 5-Benzyloxynicotinic acid methyl ester, is a chemical compound with the molecular formula C14H13NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyl group attached to the 5th position of the nicotinate molecule via an oxygen atom . The molecular weight of this compound is 243.26 .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature with a molecular weight of 243.26 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 374.0±27.0 °C at 760 mmHg .Applications De Recherche Scientifique

Organic Synthesis and Material Science

Stereocontrolled Organic Synthesis : Donnelly et al. (2004) explored the stereocontrol in reactions of 5-benzyloxy-4-methylpent-2-enyl bromides, which are closely related to Methyl 5-(benzyloxy)nicotinate, demonstrating applications in the synthesis of aliphatic compounds with specific stereochemistry. This research highlights the potential of related compounds in facilitating the synthesis of complex organic molecules with precise stereocontrol (Donnelly, Thomas, & Fielding, 2004).

Chromatographic Separation Techniques : Pyka and Klimczok (2007) investigated the separation of nicotinic acid derivatives, including this compound, using densitometry and thin-layer chromatography (TLC), underscoring the importance of these compounds in developing and refining analytical techniques for chemical analysis (Pyka & Klimczok, 2007).

Pharmacological Applications

Antimicrobial and Antifungal Activity : Nimbalkar et al. (2016) synthesized novel compounds derived from this compound, demonstrating significant antifungal activity against various pathogens. This research showcases the potential of these compounds in the development of new antifungal drugs, highlighting their role in addressing drug resistance and infectious diseases (Nimbalkar et al., 2016).

Antibacterial and Antifungal Properties of Polymers : Saraei et al. (2016) explored the synthesis of novel acrylate monomers from this compound, which upon polymerization, exhibited moderate to good antibacterial and antifungal activities. This highlights the role of such compounds in the development of antimicrobial materials, potentially applicable in medical devices, coatings, and other healthcare products (Saraei et al., 2016).

Chemical Stability and Lipophilicity Studies

Chemical Stability on Silica Gel : Parys and Pyka (2010) conducted a study to determine the chemical stability of nicotinic acid and its esters, including derivatives similar to this compound, on silica gel. Such studies are crucial for understanding the behavior of these compounds under various conditions, informing their handling, storage, and application in different contexts (Parys & Pyka, 2010).

Influence of pH on Lipophilicity : Another study by Parys and Pyka (2010) investigated the impact of water pH on the lipophilicity of nicotinic acid and its derivatives. Understanding the lipophilicity of such compounds is essential for predicting their behavior in biological systems, impacting their absorption, distribution, metabolism, and excretion (ADME) properties (Parys & Pyka, 2010).

Mécanisme D'action

Target of Action

Methyl 5-(benzyloxy)nicotinate is a derivative of Methyl nicotinate and Benzyl nicotinate . Methyl nicotinate acts as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . Benzyl nicotinate is also a rubefacient and vasodilator used in combination with analgesics in topical preparations .

Mode of Action

It is thought that methyl nicotinate promotes the release of prostaglandin d2 that is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

Nicotine, a related compound, is known to interact with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors influence both neuronal excitability and cell signaling mechanisms .

Pharmacokinetics

Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Methyl nicotinate, following topical administration, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This leads to relief of aches and pains in muscles, tendons, and joints .

Action Environment

It is known that the release of this substance can occur from industrial use: in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates) and as processing aid .

Safety and Hazards

Methyl 5-(benzyloxy)nicotinate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do so, continue rinsing) .

Orientations Futures

While specific future directions for Methyl 5-(benzyloxy)nicotinate are not available, Methyl nicotinate, a related compound, is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . This suggests potential for further exploration of this compound in similar applications.

Analyse Biochimique

Biochemical Properties

It is known that nicotinate, the parent compound, plays a crucial role in various biochemical reactions, particularly in the metabolism of carbohydrates, fats, and proteins . It is a precursor of NAD (Nicotinamide Adenine Dinucleotide), a coenzyme involved in redox reactions . The specific enzymes, proteins, and other biomolecules that Methyl 5-(benzyloxy)nicotinate interacts with are yet to be identified.

Cellular Effects

Given its structural similarity to nicotinate, it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinate .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to nicotinate, it might be involved in similar metabolic pathways, including the NAD biosynthesis pathway .

Transport and Distribution

It is known that nicotinate transporters exist in bacteria, plants, and mammals , which might also facilitate the transport of this compound.

Propriétés

IUPAC Name |

methyl 5-phenylmethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRUJCNWFGWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene](/img/structure/B3252790.png)

![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3252798.png)

![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)

![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)